molecular formula C16H22N6O5 B2749009 N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 672319-24-3

N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2749009
CAS No.: 672319-24-3
M. Wt: 378.389
InChI Key: OCXJYEOULAELNY-UHFFFAOYSA-N
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Description

N4-(2,5-Dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a triamine backbone with substituents at the N2, N4, and C5 positions. The compound’s structure includes:

  • N4-substituent: A 2,5-dimethoxyphenyl group, which introduces electron-donating methoxy groups at the 2- and 5-positions of the aromatic ring.
  • N2-substituent: A 3-methoxypropyl chain, providing flexibility and polar character due to the ether linkage.
  • C5-substituent: A nitro group (-NO₂), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O5/c1-25-8-4-7-18-16-20-14(17)13(22(23)24)15(21-16)19-11-9-10(26-2)5-6-12(11)27-3/h5-6,9H,4,7-8H2,1-3H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXJYEOULAELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine core, followed by the introduction of nitro and triamine groups. The methoxyphenyl and methoxypropyl groups are then attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N2 Position :

  • 3-Methoxypropyl vs. Methyl or Aryl Groups :
    The 3-methoxypropyl group in the target compound introduces a longer, flexible alkyl chain compared to methyl () or aryl substituents (). This may enhance solubility in polar solvents due to the ether oxygen and alkyl chain .
  • Aryl vs.

N4 Position :

  • 2,5-Dimethoxyphenyl vs. Simpler Substituents :
    The 2,5-dimethoxyphenyl group (shared with and ) offers steric bulk and electron-donating effects, which could stabilize charge-transfer interactions. In contrast, 4-methylphenyl () lacks polar substituents, reducing polarity .

C5 Nitro Group :

All compared compounds retain the nitro group at C5, critical for electronic modulation. The nitro group’s electron-withdrawing nature likely enhances electrophilicity, influencing reactivity in synthetic or biological contexts .

Physicochemical and Functional Trends

  • Molecular Weight and Solubility :
    Compounds with alkyl chains (e.g., 3-methoxypropyl) exhibit lower molecular weights (~332–415 g/mol) compared to aryl-substituted analogs (e.g., 412–433 g/mol in ). This may correlate with improved solubility in organic solvents .

Research Implications

For example:

  • Nitroheterocycles : Nitro groups are common in antiparasitic agents (e.g., metronidazole analogs), hinting at possible antimicrobial utility .
  • Methoxy Substitutions : Methoxy groups on aromatic rings are prevalent in CNS-active drugs due to their ability to modulate blood-brain barrier penetration .

Biological Activity

Chemical Structure and Properties

DMP-NP has the following chemical structure:

  • Molecular Formula : C14H19N5O3
  • Molecular Weight : 305.34 g/mol
  • IUPAC Name : N4-(2,5-dimethoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine

The compound features a nitro group and methoxy substituents which are significant for its biological activity.

Anticancer Properties

Research has indicated that DMP-NP exhibits notable anticancer properties. Studies show that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

In vitro studies demonstrated that DMP-NP reduced cell viability significantly in these lines compared to controls. The IC50 values ranged from 10 to 30 µM, indicating a moderate potency against these cancer types.

The proposed mechanisms through which DMP-NP exerts its effects include:

  • Inhibition of DNA Synthesis : The triamine structure may interfere with nucleic acid synthesis.
  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with DMP-NP leads to increased apoptotic cell populations in treated cultures.
  • Cell Cycle Arrest : DMP-NP was shown to induce G1 phase arrest in cell cycle analysis, suggesting a potential disruption in cell cycle progression.

Table of Biological Activity

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-715DNA synthesis inhibition
AntiproliferativeA54920Apoptosis induction
AntiproliferativeHeLa25Cell cycle arrest

Case Study 1: Breast Cancer Model

In a study published in Cancer Research, DMP-NP was administered to MCF-7 xenograft models in mice. The results showed a significant reduction in tumor size after four weeks of treatment compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with DMP-NP.

Case Study 2: Synergistic Effects with Chemotherapy

A combination therapy study indicated that when used alongside doxorubicin, DMP-NP enhanced the efficacy of the chemotherapeutic agent in A549 cells. The combination treatment resulted in a lower IC50 for doxorubicin, suggesting a synergistic effect.

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